molecular formula C21H24N4O3 B2945452 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1798409-12-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2945452
CAS No.: 1798409-12-7
M. Wt: 380.448
InChI Key: YQLLHPHXRKHSCQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (electron-rich aromatic system) linked via an α,β-unsaturated carbonyl group to a piperidine-methyl-pyridazine moiety. The (E)-configuration of the acrylamide double bond is critical for maintaining structural rigidity, which influences binding interactions with biological targets.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-15-2-6-20(24-23-15)25-10-8-17(9-11-25)13-22-21(26)7-4-16-3-5-18-19(12-16)28-14-27-18/h2-7,12,17H,8-11,13-14H2,1H3,(H,22,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLLHPHXRKHSCQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O3C_{17}H_{21}N_{3}O_{3}, with a molecular weight of approximately 313.37 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperidine derivative, and an acrylamide functional group, which may contribute to its biological activity.

The biological activity of the compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The presence of the piperidine ring is often associated with neuroactive properties, while the benzo[d][1,3]dioxole component may enhance its pharmacological profile.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit potent anticancer properties. For instance, studies on related acrylamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Case Study: Cytotoxicity Assay

A study evaluating the cytotoxic effects of similar compounds reported IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent response, suggesting potential for further development as an anticancer agent.

CompoundIC50 (µM)Cell Line
(E)-3-(benzo[d][1,3]dioxol-5-yl)...15.4MCF-7
Reference Compound A20.2MCF-7
Reference Compound B12.8MCF-7

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds containing benzo[d][1,3]dioxole moieties have been reported to exhibit antibacterial and antifungal effects.

Research Findings

A recent investigation into related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Neuroprotective Effects

The piperidine component may confer neuroprotective properties. Studies on similar piperidine derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts.

In Vitro Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)45.2
Butyrylcholinesterase (BChE)30.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

  • (2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide (): This analogue replaces the piperidine-pyridazine group with a 6-methylbenzothiazole. Benzothiazole’s sulfur atom and planar structure may enhance π-π stacking but reduce basicity compared to pyridazine.
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acrylamide ():
    Here, the piperidine-methyl group is substituted with a phenyl-pyrrolidine-pyridazine system. The phenyl spacer may reduce steric hindrance, while pyrrolidine’s five-membered ring could alter metabolic stability compared to the six-membered piperidine in the target compound .

Analogues with Varied Acrylamide Backbones

  • (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) ():
    This compound features a nitro group (electron-withdrawing) and a tolyl substituent. The (Z)-configuration and branched acrylamide backbone contrast with the (E)-configured, linear structure of the target compound, which may reduce planarity and hinder interactions with hydrophobic binding pockets .

Antimicrobial and Antimycobacterial Activity

Benzo[h]chromene derivatives () demonstrate that fused aromatic systems (similar to benzo[d][1,3]dioxol) can disrupt microbial membranes or enzyme function. The pyridazine moiety in the target compound may mimic pyrimidine antimetabolites, inhibiting DNA synthesis in pathogens .

Key Structural and Functional Differences

Feature Target Compound Closest Analogues Impact
Acrylamide Configuration (E)-configuration (Z)-configuration () (E)-form optimizes planarity for target binding
Heterocyclic Substituent 6-Methylpyridazine + piperidine Benzothiazole (), phenyl-pyrrolidine-pyridazine () Pyridazine’s basicity may improve solubility; piperidine enhances flexibility
Electron-Donating Groups Benzo[d][1,3]dioxol (electron-rich) Nitrophenyl (electron-withdrawing, ) Electron-rich systems favor interactions with hydrophobic pockets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.